![molecular formula C12H16F2N2S B15113867 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine](/img/structure/B15113867.png)
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine
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Overview
Description
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine is a synthetic compound that features a unique combination of a thiazole ring and a difluoropiperidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperidine Ring Formation: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Final Coupling: The final step involves coupling the thiazole and piperidine moieties, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole or piperidine derivatives.
Substitution Products: Amino or thiol-substituted piperidine derivatives.
Scientific Research Applications
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-1,4’-bipiperidine .
- 2-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-1,8-naphthyridine .
Uniqueness
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine is unique due to the presence of both a thiazole ring and a difluoropiperidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H16F2N2S |
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Molecular Weight |
258.33 g/mol |
IUPAC Name |
2-cyclopropyl-4-[(4,4-difluoropiperidin-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C12H16F2N2S/c13-12(14)3-5-16(6-4-12)7-10-8-17-11(15-10)9-1-2-9/h8-9H,1-7H2 |
InChI Key |
WZVBXBOKXVDRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCC(CC3)(F)F |
Origin of Product |
United States |
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